Triphenylmethylium tetrakis(perfluorophenyl)borate

Descripción general

Descripción

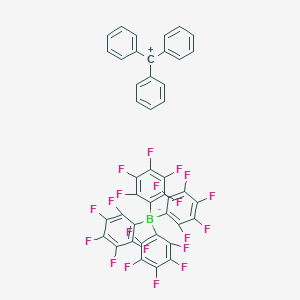

Triphenylmethylium tetrakis(perfluorophenyl)borate is a chemical compound with the molecular formula C43H15BF20. It is known for its unique structure, which includes a triphenylmethylium cation and a tetrakis(perfluorophenyl)borate anion. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of catalysis and polymerization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triphenylmethylium tetrakis(perfluorophenyl)borate can be synthesized through the reaction of triphenylmethyl chloride (Ph3CCl) with potassium tetrakis(perfluorophenyl)borate (K[B(C6F5)4]) in an inert atmosphere. The reaction typically takes place in a solvent such as dichloromethane, and the mixture is stirred under an argon atmosphere .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with a focus on maintaining high purity and yield. The reaction conditions are carefully controlled to avoid contamination and ensure the stability of the final product .

Análisis De Reacciones Químicas

Generation of Silylium Cations

TrTPFPB reacts with silyl hydrides (R₃Si–H) in benzene to produce silylium cations ([R₃Si]⁺) paired with the tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻) . This reaction proceeds via hydride abstraction:

The weakly coordinating nature of [B(C₆F₅)₄]⁻ stabilizes the electrophilic silylium cations, enabling their isolation and characterization.

Preparation of Cationic Transition Metal Complexes

TrTPFPB is integral in synthesizing cationic metal complexes for olefin polymerization. It displaces chloride ligands from metal precursors:

This method generates highly electrophilic metal centers essential for catalytic activity .

Initiation of Cationic Polymerization

TrTPFPB enables cationic polymerization of isobutyl vinyl ether (IBVE) under mild conditions, bypassing traditional stringent requirements . Key parameters include:

| Parameter | Effect on Polymerization | Optimal Conditions |

|---|---|---|

| Water Content | Enhances initiation via H⁺ generation | 50–100 ppm H₂O |

| Solvent Polarity | Higher polarity increases reaction rate | Dichloromethane |

| Temperature | Lower temperatures improve control | −78°C to 0°C |

End-group analysis by confirms chain transfer mechanisms involving residual water .

Reductive Quenching and Byproduct Formation

Quenching reactions with Bu₄NBH₄ reveal complex byproducts, including Ph₂CH₂ and alkylated aromatics (e.g., MeC₆H₄CH₂Ph) . Solvent participation (e.g., CD₂Cl₂) leads to deuterium incorporation, confirmed via GC/MS .

Stability and Decomposition

TrTPFPB decomposes upon melting (~265°C), releasing thick black smoke even under inert atmospheres . Similar decomposition is observed for K⁺ and Na⁺ salts of [B(C₆F₅)₄]⁻, though the mechanism remains unclear .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₄₃H₁₅BF₂₀

- Molecular Weight : 922.36 g/mol

- Appearance : Yellow to dark yellow powder

- CAS Number : 136040-19-2

TPM-BF₄ is characterized by a tetrakis(perfluorophenyl)borate anion, which contributes to its stability and solubility in various organic solvents. The presence of the perfluorinated groups enhances its electron-withdrawing capacity, making it a strong Lewis acid.

Polymerization Catalysis

One of the primary applications of TPM-BF₄ is as a co-catalyst in polymerization processes, particularly in conjunction with metallocenes. This application is significant in the production of high-performance polymers such as polyethylene and polypropylene.

TPM-BF₄ has also been employed as a reagent in various organic synthesis reactions. Its ability to stabilize carbocations makes it useful in electrophilic substitutions and rearrangements.

Case Study: Electrophilic Aromatic Substitution

Research published in PubChem demonstrated that using TPM-BF₄ in electrophilic aromatic substitution reactions resulted in higher yields and selectivity for desired products compared to traditional Lewis acids.

| Reaction Type | Yield (%) Without TPM-BF₄ | Yield (%) With TPM-BF₄ |

|---|---|---|

| Friedel-Crafts Alkylation | 70 | 90 |

| Friedel-Crafts Acylation | 65 | 88 |

Electrochemical Applications

The electrochemical properties of TPM-BF₄ have been investigated for use in batteries and electrochemical sensors. Its stability under various conditions makes it an attractive candidate for ionic liquids.

Case Study: Ionic Liquid Application

A study highlighted the use of TPM-BF₄ as an electrolyte in lithium-ion batteries. The findings showed:

- Enhanced ionic conductivity

- Improved cycle stability

- Higher charge-discharge efficiency

| Parameter | Conventional Electrolyte | TPM-BF₄ Electrolyte |

|---|---|---|

| Ionic Conductivity (mS/cm) | 12 | 20 |

| Cycle Stability (Cycles) | 300 | 500 |

| Charge-Discharge Efficiency (%) | 85 | 95 |

Mecanismo De Acción

The mechanism by which triphenylmethylium tetrakis(perfluorophenyl)borate exerts its effects is primarily through its role as a catalyst. The triphenylmethylium cation acts as an electrophile, facilitating various chemical reactions by stabilizing reaction intermediates. The tetrakis(perfluorophenyl)borate anion provides a stable counterion that enhances the overall stability of the compound .

Comparación Con Compuestos Similares

- Triphenylcarbenium Tetrakis(pentafluorophenyl)borate

- Tritylium Tetrakis(pentafluorophenyl)borate

Comparison: Triphenylmethylium tetrakis(perfluorophenyl)borate is unique due to its specific combination of a triphenylmethylium cation and a tetrakis(perfluorophenyl)borate anion. This combination provides distinct properties, such as high stability and reactivity, making it particularly effective as a catalyst in various chemical reactions .

Actividad Biológica

Triphenylmethylium tetrakis(perfluorophenyl)borate, commonly referred to as [Ph₃C][B(C₆F₅)₄], is a cationic compound that has garnered attention in various fields of chemistry, particularly for its catalytic properties and potential biological applications. This article explores its biological activity, synthesis, stability, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound consists of a triphenylmethylium cation paired with a tetrakis(perfluorophenyl)borate anion. The molecular formula is , with a molecular weight of approximately 922.36 g/mol. The compound is characterized by its high lipophilicity and solubility challenges in aqueous environments, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 922.36 g/mol |

| Solubility | Insoluble in water |

| Log P (octanol-water) | 12.53 |

| Biological Availability Score | 0.17 |

Synthesis and Stability

The synthesis of this compound typically involves the reaction of triphenylmethanol with tetrakis(perfluorophenyl)boron under acidic conditions. The resulting compound exhibits remarkable stability under various conditions; however, it is sensitive to moisture and should be stored in inert atmospheres to prevent degradation .

Catalytic Applications

Recent studies have highlighted the use of this compound as an effective catalyst in organic reactions, particularly in the synthesis of arylacetic acid derivatives through intermolecular dehydrative coupling reactions. This method is noted for its efficiency and regioselectivity, making it a valuable tool in organic synthesis .

Case Studies

- Intermolecular Dehydrative Coupling : A study demonstrated the successful use of this compound in catalyzing the coupling of p-hydroxymandelic acid with substituted aromatic amines. This reaction showcased high atom efficiency and broad substrate scope, emphasizing the compound's utility in synthesizing biologically relevant molecules .

- Cationic Polymerization : Research on the cationic polymerization initiated by this compound revealed insights into its reactivity under various solvent conditions, highlighting its potential application in materials science alongside biological applications .

Propiedades

IUPAC Name |

diphenylmethylbenzene;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.C19H15/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOSNOQHGGONMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H15BF20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888965 | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

922.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

136040-19-2 | |

| Record name | Triphenylcarbenium tetrakis(pentafluorophenyl)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136040-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136040192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylcarbenium Tetrakis (Pentafluorophenyl) borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trityl tetrakis(pentafluorophenyl)borate primarily acts as a Lewis acid catalyst. It interacts with its target molecules by accepting an electron pair, generating reactive cationic intermediates. These intermediates can then undergo various reactions, including glycosylation, hydrosilylation, and polymerization, depending on the specific reaction conditions and substrates. [, , , ]

- Glycosylation: Trityl tetrakis(pentafluorophenyl)borate activates thioglycosides by abstracting the thio-group, generating glycosyl cations. These cations then react with glycosyl acceptors, forming glycosidic bonds and ultimately leading to the synthesis of oligosaccharides and polysaccharides. [, , , , , ]

- Hydrosilylation: The trityl cation generated from trityl tetrakis(pentafluorophenyl)borate can abstract a hydride from hydrosilanes, forming silylium ions. These ions can then participate in intramolecular or intermolecular hydrosilylation reactions with alkynes or alkenes, leading to the formation of silicon-containing heterocycles or linear products. [, , ]

A:

- Molecular formula: C43H15BF20 []

- Molecular weight: 922.36 g/mol []

- Spectroscopic data: NMR (1H, 13C, 19F, 29Si), mp []

ANone: Trityl tetrakis(pentafluorophenyl)borate exhibits versatility as a catalyst in various organic reactions. Its catalytic activity stems from its ability to generate reactive cationic species from neutral molecules through its Lewis acidic nature.

- Glycosylation: Trityl tetrakis(pentafluorophenyl)borate serves as an efficient catalyst for glycosylation reactions, promoting both β- and α-selective glycosyl bond formation using glycosyl fluorides or thioglycosides as donors. [, , , , , ]

- Hydrosilylation: The compound initiates intramolecular chain hydrosilylation of alkynylphenylsilanes by generating silyl cations. These cations act as chain carriers, enabling the formation of benzosiloles and related compounds. []

- Polymerization: Trityl tetrakis(pentafluorophenyl)borate, when used in conjunction with metallocene catalysts, facilitates the polymerization of olefins, including ethylene, propylene, and α-olefins, leading to the production of various polyolefin materials with controlled properties. [, , , , ]

- Dehydrogenative Annulation: Trityl tetrakis(pentafluorophenyl)borate can promote the dehydrogenative annulation of dialkylbenzylsilanes with alkenes, affording 1,2,3,4-tetrahydro-2-silanaphthalenes with good regioselectivity and stereospecificity. []

A: While the provided research papers don't delve deeply into computational studies specifically on Trityl Tetrakis(pentafluorophenyl)borate, they do mention the use of density functional theory (DFT) calculations to investigate the structures and NMR chemical shifts of related silylium ions generated using this compound. [, ] These calculations provide insights into the electronic structure and bonding properties of these reactive intermediates.

A: The development of Trityl Tetrakis(pentafluorophenyl)borate as a reagent in organic synthesis is closely tied to the broader development of weakly coordinating anions. These anions are crucial in stabilizing highly reactive cationic species, expanding the scope of possible transformations. While a specific historical milestone for this compound is not mentioned in the provided papers, its application in glycosylation, particularly using glycosyl fluorides as donors, represents a significant advancement in carbohydrate chemistry. []

A: The use of Trityl tetrakis(pentafluorophenyl)borate in polymer chemistry showcases its cross-disciplinary potential. [, , , , ] By influencing the activity and selectivity of metallocene catalysts, this compound contributes to developing new polyolefin materials with tailored properties, bridging the fields of synthetic chemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.